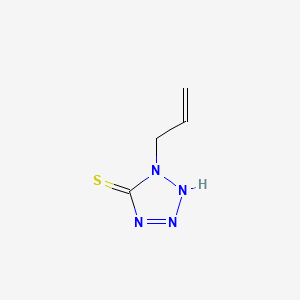

1-Allyl-2-tétrazoline-5-thione

Vue d'ensemble

Description

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol, also known as 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol, is a useful research compound. Its molecular formula is C4H6N4S and its molecular weight is 142.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Détection des ions iodate, iodure et bismuth(III)

Le sel de sodium de la 1-Allyl-2-tétrazoline-5-thione (NaATT-5) est proposé comme nouveau réactif pour la détection des ions IO3−, I− et Bi(III) . Une solution aqueuse de NaATT-5 réduit IO3− en milieu acide en iode libre (formé via l'iodure) qui est détecté par réaction avec l'amidon .

Analyse des interférences

S2O3 2− est la seule espèce qui interfère lors de la détection de IO3−. I− et NO2− n'interfèrent que lorsqu'ils sont présents tous les deux ensemble .

Détection du bismuth

NaATT-5 réagit également avec le bismuth pour former un précipité jaune canari de [BiL2]+X− (où X=un anion monovalent autre que I− ; L=ATT-5). Lorsque le précipité jaune est traité avec de l'iodure, X− est remplacé par I− pour former un complexe [BiL2]+I−, qui est de couleur orange . Cette réaction fournit la base pour la détection du bismuth ainsi que de I− .

Interférence dans la détection du bismuth

Dans le test du bismuth, Cu(II), Fe(III), S2O3 2−, IO3−, IO4− et de grandes quantités de NO2− interfèrent . Les quatre derniers anions interfèrent également dans le test de l'iodure .

Préparation du NaATT-5

Une méthode de préparation du NaATT-5 est également rapportée .

Mécanisme D'action

Target of Action

The primary targets of 1-Allyl-2-tetrazoline-5-thione, also known as 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol, are iodate (IO3−), iodide (I−), and bismuth (III) ions (Bi(III)) . These ions play crucial roles in various biochemical processes.

Mode of Action

The compound interacts with its targets through a series of redox reactions. An aqueous solution of the sodium salt of 1-Allyl-2-tetrazoline-5-thione (NaATT-5) reduces IO3− in an acid medium to free iodine, which is formed via iodide . This iodine is then detected by reaction with starch .

Biochemical Pathways

The affected biochemical pathway involves the reduction of iodate to iodine. This redox reaction involves several steps of different velocities: IO3− + 3H3PO2 → 3H3PO3 + I−; 5I− + IO3− + 6H+ → 3H2O + 3I2; H3PO3 + I2 + H2O → H3PO4 + 2HI . The iodine formed is easily detectable by the starch-iodine test .

Result of Action

The result of the compound’s action is the formation of free iodine, which can be detected by reaction with starch . Additionally, NaATT-5 reacts with bismuth to form a canary yellow precipitate of [BiL2]+X− (where X=a univalent anion other than I−; L=ATT-5). When the yellow precipitate is treated with iodide, X− is replaced by I− to form a complex [BiL2]+I−, which is orange in colour .

Action Environment

The action of 1-Allyl-2-tetrazoline-5-thione can be influenced by environmental factors. For instance, the presence of certain ions can interfere with its reactions. S2O32− is the only interfering species in the reaction with iodate . In the test for bismuth, Cu(II), Fe(III), S2O32−, IO3−, IO4−, and large quantities of NO2− interfere .

Analyse Biochimique

Biochemical Properties

1-Allyl-2-tetrazoline-5-thione plays a significant role in biochemical reactions, particularly in the detection of specific ions. It interacts with enzymes, proteins, and other biomolecules through complexation and redox reactions. For instance, the sodium salt of 1-allyl-2-tetrazoline-5-thione (NaATT-5) is used to detect iodate, iodide, and bismuth ions. In acidic conditions, NaATT-5 reduces iodate to free iodine, which can be detected by its reaction with starch . This compound also forms complexes with bismuth, resulting in a color change that facilitates detection .

Molecular Mechanism

At the molecular level, 1-allyl-2-tetrazoline-5-thione exerts its effects through binding interactions with biomolecules and redox reactions. The compound’s ability to reduce iodate to iodine and form complexes with bismuth ions highlights its role in redox chemistry. These interactions are crucial for its function as a reagent in biochemical analysis .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-allyl-2-tetrazoline-5-thione in laboratory settings are important considerations for its use in biochemical analysis. The compound’s effectiveness in detecting ions may change over time due to factors such as pH and the presence of interfering species. For example, thiosulfate is known to interfere with the detection of iodate using NaATT-5 .

Propriétés

IUPAC Name |

1-prop-2-enyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-3-8-4(9)5-6-7-8/h2H,1,3H2,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFDMAICHAYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227107 | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7624-33-1 | |

| Record name | 1,2-Dihydro-1-(2-propen-1-yl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7624-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007624331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B1227705.png)

![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)

![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)

![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)

![[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B1227715.png)

![2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227718.png)

![2-[Bis(5-methylfuran-2-yl)methyl]-6-nitrophenol](/img/structure/B1227723.png)

![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)